molecular formula C17H16FNO3 B2748844 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate CAS No. 1241976-58-8

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Cat. No.: B2748844
CAS No.: 1241976-58-8
M. Wt: 301.317
InChI Key: RIAPEHVKAMNZIF-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound that features a fluorobenzyl group attached to an amino group, which is further connected to an oxoethyl group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves the reaction of 2-fluorobenzylamine with 2-methylbenzoic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amine and the carboxylic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate
  • 2-((2-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate
  • 2-((2-Iodobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Uniqueness

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance the compound’s stability, bioavailability, and binding affinity compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12-6-2-4-8-14(12)17(21)22-11-16(20)19-10-13-7-3-5-9-15(13)18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAPEHVKAMNZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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